L-Homopropargylglycine hydrochloride
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Description
L-Homopropargylglycine hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.60 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
L-Homopropargylglycine hydrochloride (L-HPG) is an amino acid analog of methionine . Its primary targets are proteins undergoing active synthesis in cultured cells .
Mode of Action
L-HPG contains a small modification, specifically an alkyne moiety . This compound can be fed to cultured cells and incorporated into proteins during active protein synthesis . The alkyne moiety in L-HPG allows it to be incorporated into proteins in place of methionine .
Biochemical Pathways
The incorporation of L-HPG into proteins affects the protein synthesis pathway . The resulting alkyne-labeled full-length proteins can subsequently be detected via Cu (I)-catalyzed click chemistry . This offers the choice to introduce a Biotin group for subsequent purification tasks or a fluorescent group for subsequent microscopic imaging .
Pharmacokinetics
It is known that l-hpg is cell-permeable , suggesting it can be absorbed and distributed within the cells.
Result of Action
The incorporation of L-HPG into proteins allows for the detection of newly synthesized proteins . This provides a fast, sensitive, and non-radioactive alternative to traditional methods for detecting nascent protein synthesis .
Action Environment
The action of L-HPG is influenced by the cellular environment. It is incorporated into proteins during active protein synthesis, which can be influenced by factors such as the metabolic state of the cell and the availability of other amino acids . The stability and efficacy of L-HPG may also be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
L-Homopropargylglycine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the alkyne moiety present in the compound . This compound is incorporated into proteins during active protein synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound is incorporated into proteins during active protein synthesis, which can have various effects on cellular functions .
Molecular Mechanism
The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The alkyne moiety in the compound allows it to be incorporated into proteins during active protein synthesis .
Properties
IUPAC Name |
(2S)-2-aminohex-5-ynoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBWOGGSQVMSRX-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942518-19-6 |
Source
|
Record name | (2S)-2-aminohex-5-ynoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.